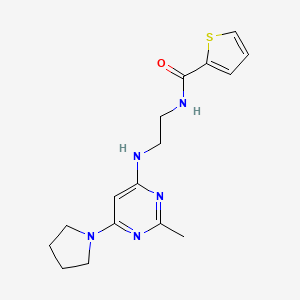

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Description

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a pyrrolidine ring at positions 2 and 6, respectively. The pyrimidine moiety is linked via an ethylamino bridge to a thiophene-2-carboxamide group. The compound’s synthesis likely involves alkylation and coupling reactions, as inferred from analogous pyrimidine-thiophene hybrids in the literature .

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c1-12-19-14(11-15(20-12)21-8-2-3-9-21)17-6-7-18-16(22)13-5-4-10-23-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,18,22)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEYDJGOJDSZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Substitution with Pyrrolidine: The pyrimidine core is then subjected to nucleophilic substitution with pyrrolidine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Attachment of the Ethyl Linkage: The aminoethyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with an ethyl halide.

Formation of the Thiophene Carboxamide: The final step involves coupling the ethyl-substituted pyrimidine with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the pyrimidine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine and thiophene rings.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structural features suggest it could be developed into drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of enzymatic activity, affecting cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Comparable Pyrimidine Derivatives

Key Observations :

- Unlike the Dasatinib metabolite M4 , which incorporates a thiazole-carboxamide and piperazine group, the target compound’s thiophene-carboxamide and pyrrolidine may alter pharmacokinetic properties, such as solubility and metabolic stability .

- The thieno[2,3-d]pyrimidine derivative () shares a fused thiophene-pyrimidine system but includes a tetrahydro-2H-pyran group, which could improve membrane permeability compared to the target’s ethylamino-thiophene linkage .

Comparison :

- The target compound’s synthesis aligns with methods for 2-thiopyrimidinones (), where sodium methylate facilitates alkylation.

- In contrast, thieno[2,3-d]pyrimidines () demand advanced cross-coupling steps (e.g., Buchwald-Hartwig amination), reflecting greater synthetic complexity compared to the target compound’s straightforward alkylation .

Table 3: Pharmacokinetic Predictions

Biological Activity

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 285.35 g/mol. It contains several functional groups that contribute to its biological properties, including a thiophene ring and a pyrimidine derivative.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5O |

| Molecular Weight | 285.35 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

The biological activity of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is primarily attributed to its interaction with various biological targets:

- EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in the development of several cancers. Studies indicate that it can inhibit EGFR with an IC50 value as low as 94.44 nM, demonstrating its potential as an anticancer agent .

- Antiproliferative Activity : In vitro studies have revealed significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations (e.g., <9 μM in HCT116 cells) .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies

Several studies have evaluated the biological efficacy of this compound:

- Cancer Cell Lines : In a study assessing antiproliferative activity, N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide demonstrated significant inhibition across multiple cancer cell lines, including breast and colon cancer cells. The data indicated that the compound could effectively reduce cell viability at concentrations as low as 5 μM .

- In Vivo Models : Animal models have been utilized to assess the therapeutic potential of this compound in cancer treatment. Results showed a marked reduction in tumor size and improved survival rates in treated groups compared to control groups, highlighting its effectiveness in vivo .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiophene derivatives, including this compound. Modifications to the pyrimidine and thiophene moieties have been explored to enhance biological activity:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| N-(2-methyl...) | EGFR Inhibition | 94.44 ± 2.22 |

| Derivative A | Antiproliferative (HCT116) | <9 |

| Derivative B | Anti-inflammatory | Modest effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.